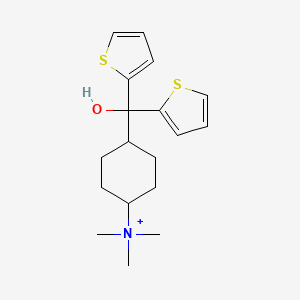
Methyl thihexinolium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl thihexinolium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a sulfur-containing organic compound, which places it in the category of thiols or thioethers. These compounds are known for their distinctive chemical behaviors and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl thihexinolium typically involves the reaction of an alkyl halide with a thiol or thiolate anion. One common method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by a thiolate to form the desired thioether . The reaction conditions often include the use of a strong base such as sodium hydride or potassium hydride to generate the thiolate anion from the corresponding thiol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalytic processes and continuous flow reactors are often employed to ensure consistent production quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl thihexinolium undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Alkyl halides are typical substrates for nucleophilic substitution reactions with thiols.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Aplicaciones Científicas De Investigación
Methyl thihexinolium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein function.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl thihexinolium involves its interaction with various molecular targets, primarily through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and other biomolecules, which can modulate their activity. This interaction is crucial in redox biology, where thiols play a role in maintaining cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
Ethanethiol: A simple thiol with similar chemical properties but different applications.
Methanethiol: Another thiol, known for its strong odor and use in the natural gas industry as an odorant.
Thiophenol: A thiol with an aromatic ring, used in organic synthesis.
Uniqueness
Methyl thihexinolium stands out due to its specific structure, which imparts unique reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its potential biological activities make it a compound of significant interest.
Propiedades
Número CAS |
114740-90-8 |
|---|---|
Fórmula molecular |
C18H26NOS2+ |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium |
InChI |
InChI=1S/C18H26NOS2/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17/h4-7,12-15,20H,8-11H2,1-3H3/q+1 |
Clave InChI |
VROKFRFJNZCFMH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


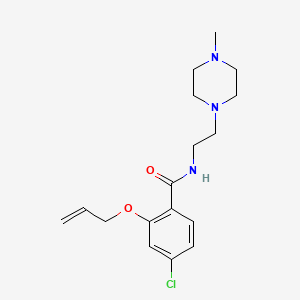
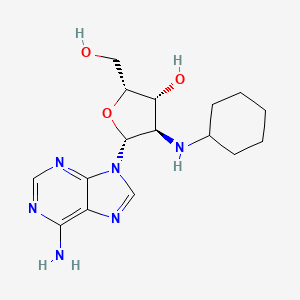

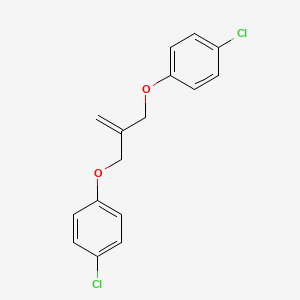
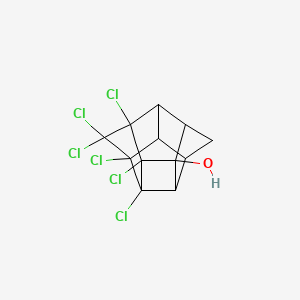
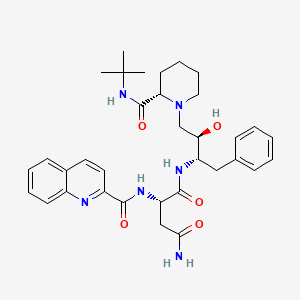

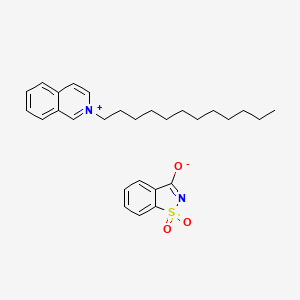

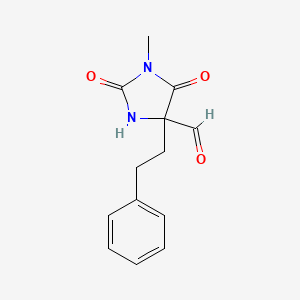
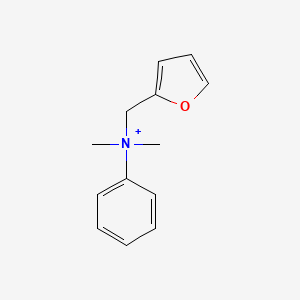
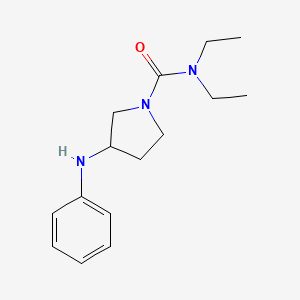
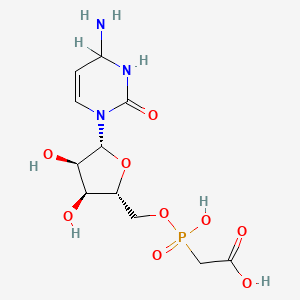
![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797506.png)
